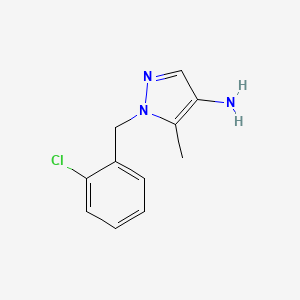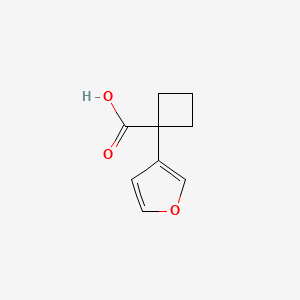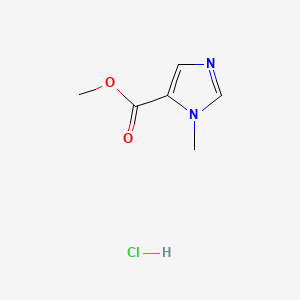![molecular formula C9H12Cl2N4 B15300378 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride](/img/structure/B15300378.png)
3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride is a compound that belongs to the class of imidazopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The imidazopyridine core is a fused heterocyclic system that combines an imidazole ring with a pyridine ring, providing a unique structural framework for various chemical modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . Another common approach is the reaction of pyridine-2,3-diamine with aldehydes, followed by cyclization to form the imidazopyridine core . The azetidine ring can be introduced through various methods, including the reaction of imidazopyridine intermediates with azetidine derivatives under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysis and solid-liquid conditions can enhance the efficiency of the synthesis . Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazopyridine core can be oxidized to form N-oxides under suitable conditions.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The reaction conditions may vary depending on the desired transformation, but typical conditions include room temperature to moderate heating and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce reduced imidazopyridine derivatives, and substitution reactions can introduce various functional groups onto the imidazopyridine core .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, imidazopyridine derivatives have been shown to modulate the activity of GABA A receptors, leading to various pharmacological effects . Additionally, the compound may inhibit key enzymes or signaling pathways involved in disease processes, such as the NF-kappaB pathway .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-c]pyridine: Another imidazopyridine derivative with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various therapeutic applications.
Imidazo[1,2-a]pyridine: Widely studied for its pharmacological properties.
Uniqueness
3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride stands out due to its unique combination of the imidazopyridine core with the azetidine ring, providing a distinct structural framework that can be exploited for various chemical modifications and therapeutic applications .
Propiedades
Fórmula molecular |
C9H12Cl2N4 |
|---|---|
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)imidazo[4,5-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C9H10N4.2ClH/c1-2-8-9(11-3-1)13(6-12-8)7-4-10-5-7;;/h1-3,6-7,10H,4-5H2;2*1H |
Clave InChI |
YQHPTCCZNVLIEK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)N2C=NC3=C2N=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium](/img/structure/B15300317.png)




![(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B15300360.png)

![4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B15300371.png)


